![molecular formula C13H24O4 B14467916 2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane CAS No. 65849-86-7](/img/structure/B14467916.png)
2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane is a complex organic compound known for its unique spiro structure. This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of multiple methyl groups and oxygen atoms in its structure contributes to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane typically involves multi-step organic reactions. One common method includes the reaction of appropriate diols with ketones under acidic conditions to form the spiro linkage. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity this compound.
化学反応の分析
Types of Reactions
2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane involves its interaction with molecular targets through its spiro linkage and functional groups. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Its unique structure allows it to interact with specific enzymes and proteins, modulating their activity and function.
類似化合物との比較
Similar Compounds
Hexamethylbenzene: Another compound with multiple methyl groups, but with a different structural arrangement.
1,1,4,7,10,10-Hexamethyltriethylenetetramine: A compound with a similar number of methyl groups but different functional groups and structure.
Uniqueness
2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane is unique due to its spiro linkage and the presence of multiple oxygen atoms in its structure. This gives it distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
65849-86-7 |
|---|---|
分子式 |
C13H24O4 |
分子量 |
244.33 g/mol |
IUPAC名 |
2,4,4,8,10,10-hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C13H24O4/c1-9-7-11(3,4)16-13(14-9)15-10(2)8-12(5,6)17-13/h9-10H,7-8H2,1-6H3 |
InChIキー |
IXXRAROLOUYMIB-UHFFFAOYSA-N |
正規SMILES |
CC1CC(OC2(O1)OC(CC(O2)(C)C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-](/img/structure/B14467838.png)
![4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine](/img/structure/B14467846.png)
![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)
![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)
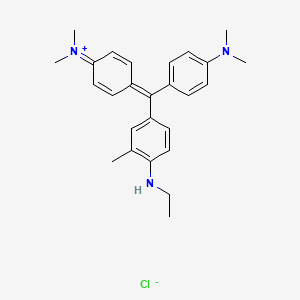
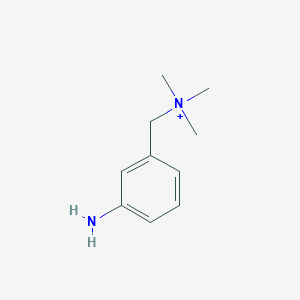
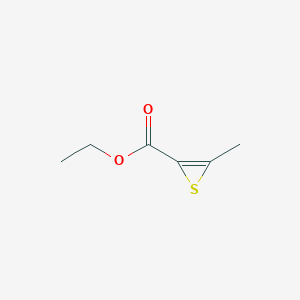
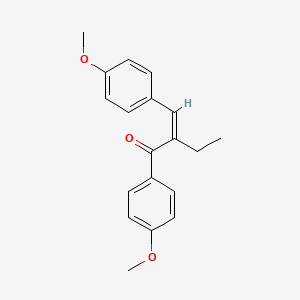
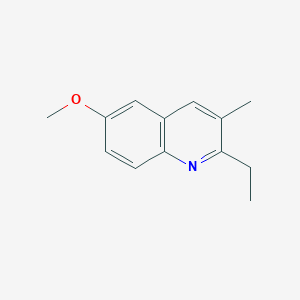
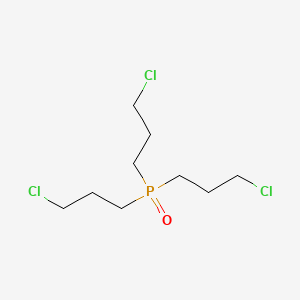

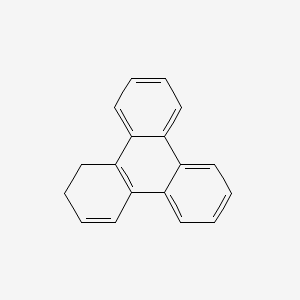
![2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14467924.png)
